N-(2-methoxyphenyl)-N'-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide
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Overview
Description
N-(2-methoxyphenyl)-N’-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide is a complex organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group. This particular compound features a methoxyphenyl group and a phenylprop-2-enylidene group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N’-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide typically involves the reaction of appropriate amines with oxalyl chloride to form the oxamide linkage. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction. The specific synthetic route may vary depending on the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and purification techniques can significantly impact the yield and purity of the final product. Common purification methods include recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-N’-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N’-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-N’-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide
- N-(2-methoxyphenyl)-N’-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide
Uniqueness
N-(2-methoxyphenyl)-N’-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
769148-14-3 |
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Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-N'-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide |
InChI |
InChI=1S/C19H19N3O3/c1-14(12-15-8-4-3-5-9-15)13-20-22-19(24)18(23)21-16-10-6-7-11-17(16)25-2/h3-13H,1-2H3,(H,21,23)(H,22,24)/b14-12-,20-13+ |
InChI Key |
RVSQEPVPLHXKNF-RUKGVYQZSA-N |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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